(S)-2-Amino-3-(pyridazin-3-yl)propanoic acid
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Overview
Description
(S)-2-Amino-3-(pyridazin-3-yl)propanoic acid is a compound that belongs to the class of amino acids, which are the building blocks of proteins. This compound features a pyridazine ring, a six-membered heterocyclic structure containing two adjacent nitrogen atoms. Pyridazine derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(pyridazin-3-yl)propanoic acid typically involves the incorporation of the pyridazine ring into the amino acid structure. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyridazine ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(pyridazin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyridazine ring to its dihydro or tetrahydro forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyridazine derivatives with modified functional groups, which can exhibit different pharmacological activities .
Scientific Research Applications
(S)-2-Amino-3-(pyridazin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes and receptors.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including antimicrobial and anticancer treatments.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(pyridazin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridazine ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for its binding to biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler compound with a similar pyridazine ring structure.
Pyridazinone: Contains an additional oxygen atom in the ring, leading to different chemical properties.
Pyrimidine: Another diazine compound with nitrogen atoms at different positions in the ring.
Uniqueness
(S)-2-Amino-3-(pyridazin-3-yl)propanoic acid is unique due to its combination of an amino acid structure with a pyridazine ring. This combination allows it to exhibit both the properties of amino acids and the diverse pharmacological activities of pyridazine derivatives .
Properties
Molecular Formula |
C7H9N3O2 |
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Molecular Weight |
167.17 g/mol |
IUPAC Name |
(2S)-2-amino-3-pyridazin-3-ylpropanoic acid |
InChI |
InChI=1S/C7H9N3O2/c8-6(7(11)12)4-5-2-1-3-9-10-5/h1-3,6H,4,8H2,(H,11,12)/t6-/m0/s1 |
InChI Key |
BGMINVIHGGTWEC-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=NN=C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=NN=C1)CC(C(=O)O)N |
Origin of Product |
United States |
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